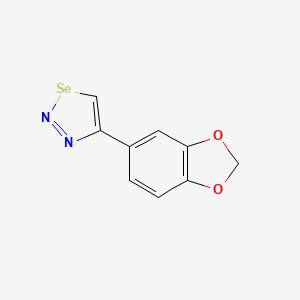![molecular formula C15H8ClN3O2S B4331016 3-(4-chlorophenyl)-7-(2-furyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B4331016.png)
3-(4-chlorophenyl)-7-(2-furyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
説明
3-(4-chlorophenyl)-7-(2-furyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a chemical compound that has gained significant attention in scientific research. This compound belongs to the group of triazolo-thiazine derivatives and has been found to possess a wide range of biological activities. The synthesis of this compound is of great interest to researchers, and its potential applications in scientific research are vast.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-7-(2-furyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes and proteins involved in cellular processes. The compound has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-7-(2-furyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have antibacterial activity against various bacterial strains. In addition, the compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 3-(4-chlorophenyl)-7-(2-furyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one in lab experiments are its potent biological activity and its wide range of potential applications. The compound has been found to exhibit activity against various cancer cell lines and bacterial strains, making it a promising candidate for the development of new therapies. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 3-(4-chlorophenyl)-7-(2-furyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one. These include:
1. Further studies to fully understand the mechanism of action of the compound.
2. Development of new therapeutic agents based on the structure of the compound.
3. Investigation of the potential use of the compound in the treatment of other diseases such as viral infections.
4. Studies to optimize the synthesis process to improve yields and reduce costs.
5. Investigation of the potential use of the compound in combination with other drugs for enhanced therapeutic effects.
Conclusion
In conclusion, 3-(4-chlorophenyl)-7-(2-furyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a promising compound with a wide range of potential applications in scientific research. The compound has been found to possess potent biological activities and has been studied extensively for its potential use in the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of the compound and to develop new therapeutic agents based on its structure.
科学的研究の応用
3-(4-chlorophenyl)-7-(2-furyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one has been found to possess a wide range of biological activities. It has been studied extensively for its potential use in the treatment of various diseases, including cancer, bacterial infections, and neurological disorders. The compound has been found to exhibit potent cytotoxic activity against cancer cells and has been studied for its potential use in cancer therapy.
特性
IUPAC Name |
3-(4-chlorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3O2S/c16-10-5-3-9(4-6-10)14-17-18-15-19(14)13(20)8-12(22-15)11-2-1-7-21-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWESUBAHTUSTEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=O)N3C(=NN=C3S2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-7-(furan-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2-furyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B4330934.png)
![ethyl [4,5-dimethyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}sulfonyl)phenoxy]acetate](/img/structure/B4330940.png)
![ethyl {4,5-dimethyl-2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenoxy}acetate](/img/structure/B4330944.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-nitrobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4330955.png)
![ethyl 4-{2-chloro-6-[(3,4-dimethoxybenzoyl)amino]phenyl}piperazine-1-carboxylate](/img/structure/B4330961.png)

![methyl 6,8-dioxo-7-phenyl-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B4330973.png)
![methyl 7-(4-fluorophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B4330975.png)
![10-(2,5-dimethoxyphenyl)-1,3-dimethyl-5-phenyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B4330984.png)
![10-(1,3-benzodioxol-5-yl)-1,3-dimethyl-5-phenyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B4330988.png)
![10-(2-fluorophenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B4330993.png)

![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(1-methyldecahydroquinolin-4-yl)benzamide](/img/structure/B4331018.png)
![[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B4331019.png)